

# Application Notes and Protocols for Loading TPP-Ce6 into Liposomes and Micelles

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## Compound of Interest

Compound Name: TPP-Ce6

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These application notes provide detailed protocols for the encapsulation of the photosensitizer 5,10,15,20-tetraphenyl-21H,23H-porphine-chlorin e6 (**TPP-Ce6**) into liposomes and micelles. These nanocarrier systems are designed to enhance the solubility and targeted delivery of **TPP-Ce6** for applications in photodynamic therapy (PDT).[\[1\]](#)[\[2\]](#)

## Introduction to TPP-Ce6 Delivery Systems

Photodynamic therapy is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death in cancerous or other diseased tissues.[\[3\]](#) Chlorin e6 (Ce6), a potent photosensitizer, and its derivatives like **TPP-Ce6**, are often hydrophobic, which limits their clinical application due to poor solubility in aqueous environments and non-specific phototoxicity.[\[1\]](#)[\[2\]](#)[\[4\]](#) Encapsulating **TPP-Ce6** into nanocarriers such as liposomes and micelles can overcome these limitations by improving its bioavailability, stability, and tumor accumulation.[\[1\]](#)[\[2\]](#)[\[5\]](#)

Liposomes are spherical vesicles composed of one or more phospholipid bilayers, capable of encapsulating both hydrophilic and hydrophobic compounds.[\[3\]](#)[\[6\]](#)[\[7\]](#) They are biocompatible, biodegradable, and can be modified for targeted delivery.[\[7\]](#)[\[8\]](#)

Micelles are self-assembling colloidal structures formed by amphiphilic molecules in an aqueous solution.[\[9\]](#)[\[10\]](#) Polymeric micelles, in particular, offer high stability and drug-loading capacity for hydrophobic drugs like **TPP-Ce6**.[\[10\]](#)[\[11\]](#)

## Quantitative Data Summary

The following tables summarize key quantitative parameters for **TPP-Ce6** loaded liposomes and micelles based on findings from various studies.

Table 1: **TPP-Ce6** Loaded Liposome Characteristics

Formulation	Lipid Composition	Particle Size (nm)	Zeta Potential (mV)	Encapsulation Efficiency (%)	Drug Loading (%)	Reference
Ce6 + PTX/Dr-lips	Lutein, PEG-OE-L	~58	-44.45	90.34	7.227	<a href="#">[12]</a>
CD68-Ce6-liposomes	Not specified	Not specified	Not specified	Not specified	Not specified	<a href="#">[13]</a>
Ce6/CpG @Lip-TD	Not specified	Not specified	Not specified	Not specified	Not specified	<a href="#">[1]</a>

Table 2: **TPP-Ce6** Loaded Micelle Characteristics

Formulation	Polymer Composition	Particle Size (nm)	Zeta Potential (mV)	Encapsulation Efficiency (%)	Drug Loading Content (%)	Reference
PPCD Micelles	PEG-PKF-Ce6/DCPT	257.0 ± 5.3	Not specified	73.5	Not specified	<a href="#">[5]</a>
Ce6@PTP/DP Micelles	mPEG-TK-PTX, Ce6	80.4	Not specified	Not specified	7.38	<a href="#">[14]</a> <a href="#">[15]</a>
PLGA-Ce6 NPs	PLGA	130	-25	82	5	<a href="#">[16]</a>

## Experimental Protocols

### Protocol 1: Preparation of TPP-Ce6 Loaded Liposomes via Thin-Film Hydration

This protocol is a standard method for the preparation of liposomes.[\[6\]](#)[\[17\]](#)

Materials:

- 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
- Cholesterol (CHOL)
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
- **TPP-Ce6**
- Chloroform
- Methanol
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Dissolve DPPC, cholesterol, DSPE-PEG2000, and **TPP-Ce6** in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. The molar ratio of lipids can be optimized, for instance, 100:50:0.5 (DPPC:Chol:DSPE-PEG2000).[\[6\]](#)
- Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 56°C for DSPC-based formulations) to form a thin lipid film on the flask wall.[\[6\]](#)
- Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.
- Hydrate the lipid film with PBS (pH 7.4) by vortexing. The temperature of the PBS should be above the lipid phase transition temperature.

- To obtain unilamellar vesicles of a specific size, the resulting multilamellar vesicle (MLV) suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 200 nm).[\[18\]](#)[\[19\]](#)
- Remove the unencapsulated **TPP-Ce6** by dialysis or size exclusion chromatography.

Characterization:

- Particle Size and Zeta Potential: Measured by Dynamic Light Scattering (DLS).
- Morphology: Visualized by Cryo-Scanning Electron Microscopy (Cryo-SEM) or Transmission Electron Microscopy (TEM).[\[20\]](#)
- Encapsulation Efficiency (EE%): Determined by separating the liposomes from the unencapsulated drug. The amount of encapsulated **TPP-Ce6** is measured by UV-Vis spectrophotometry after disrupting the liposomes with a suitable solvent (e.g., methanol).[\[1\]](#)  
The EE% is calculated as:  $(\text{Amount of encapsulated drug} / \text{Total initial amount of drug}) \times 100\%$ .

## Protocol 2: Preparation of TPP-Ce6 Loaded Polymeric Micelles via Dialysis Method

This method is suitable for forming micelles from amphiphilic block copolymers.[\[5\]](#)[\[11\]](#)

Materials:

- Amphiphilic block copolymer (e.g., PEG-PLGA, PEG-PCL)
- **TPP-Ce6**
- Dimethyl sulfoxide (DMSO) or other suitable organic solvent
- Deionized water
- Dialysis tubing (e.g., MWCO = 2000 Da)

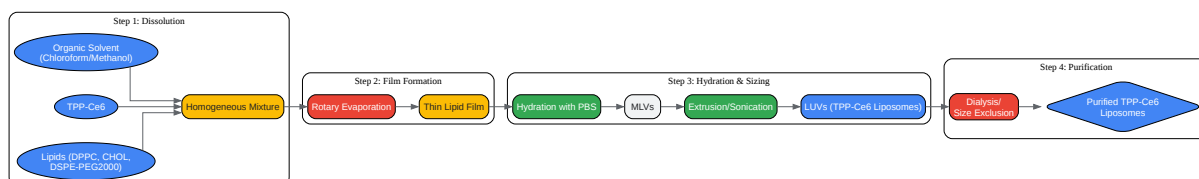
Procedure:

- Dissolve the amphiphilic polymer and **TPP-Ce6** in a water-miscible organic solvent like DMSO.[21]
- Add the organic solution dropwise into deionized water while stirring vigorously. This leads to the self-assembly of the polymer into micelles, entrapping the hydrophobic **TPP-Ce6** in the core.
- Transfer the resulting solution to a dialysis bag.
- Dialyze the solution against a large volume of deionized water for an extended period (e.g., 18-24 hours) to remove the organic solvent.[21] Replace the outer aqueous phase with fresh deionized water periodically.[21]
- The final solution contains the **TPP-Ce6** loaded micelles.

#### Characterization:

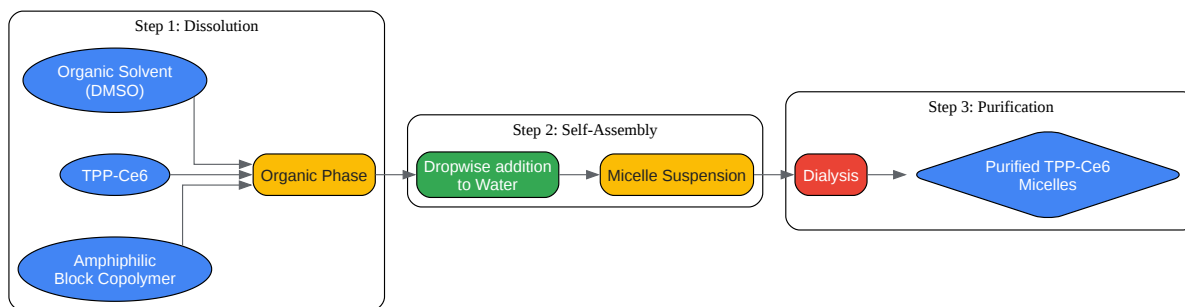
- Particle Size and Zeta Potential: Determined using DLS.
- Morphology: Analyzed by TEM.[16]
- Critical Micelle Concentration (CMC): Can be determined using fluorescence probe techniques (e.g., with pyrene).[22] A low CMC indicates high stability of the micelles upon dilution.[9][22]
- Drug Loading Content (DLC%) and Encapsulation Efficiency (EE%): The micellar solution is lyophilized to obtain a dry powder. A known amount of the powder is dissolved in a good solvent for both the polymer and **TPP-Ce6** to disrupt the micelles. The amount of **TPP-Ce6** is quantified by UV-Vis spectrophotometry.
  - $\text{DLC\%} = (\text{Weight of loaded drug} / \text{Weight of micelles}) \times 100\%$ .
  - $\text{EE\%} = (\text{Weight of loaded drug} / \text{Initial weight of drug}) \times 100\%$ .

## Visualizations



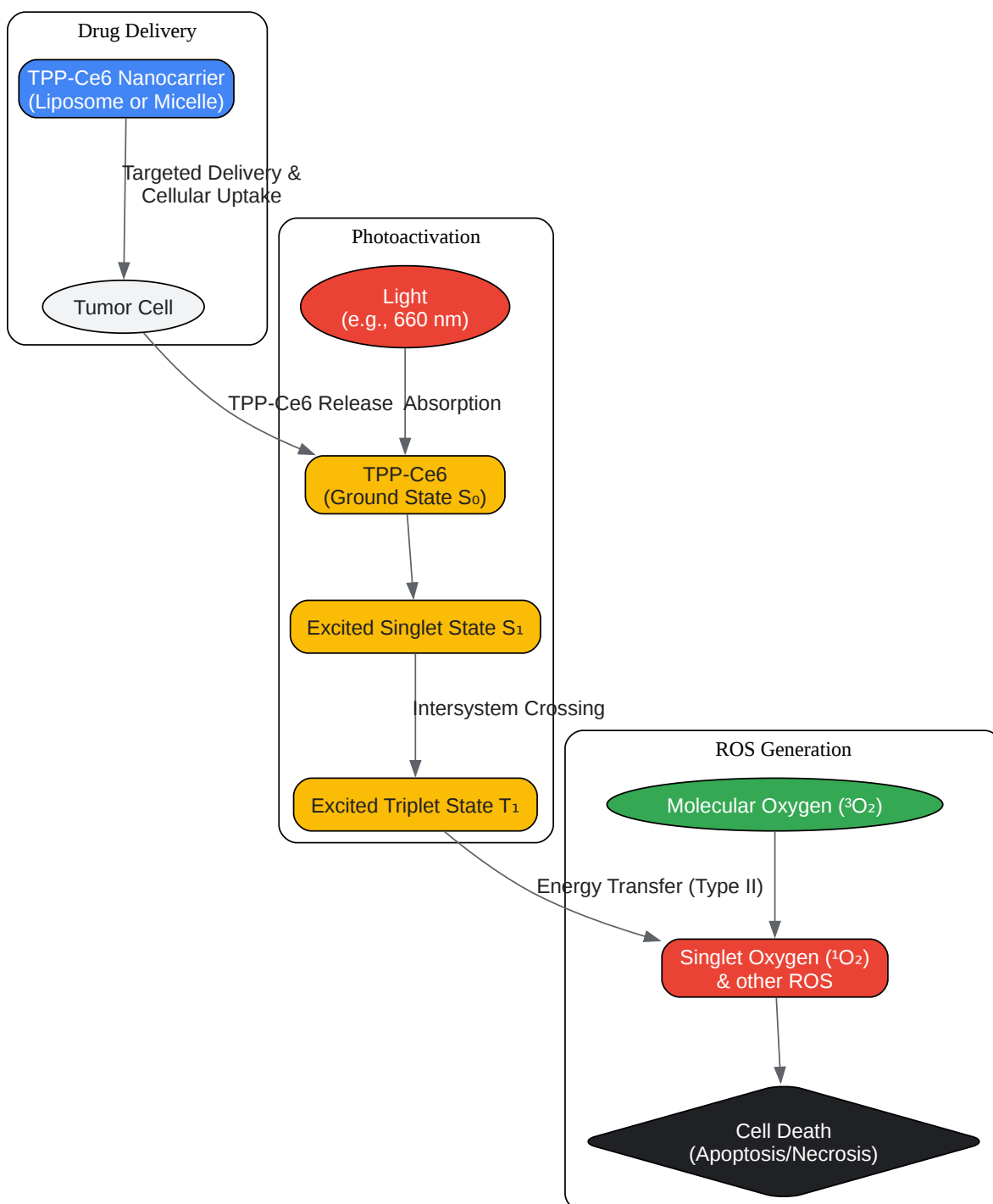
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Caption: Workflow for **TPP-Ce6** liposome preparation via thin-film hydration.



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Caption: Workflow for **TPP-Ce6** micelle preparation via the dialysis method.



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Caption: Simplified signaling pathway of photodynamic therapy using **TPP-Ce6**.

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